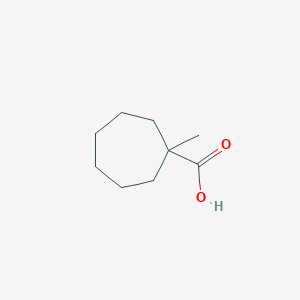
1-Methylcycloheptane-1-carboxylic acid
Übersicht
Beschreibung
1-Methylcycloheptane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2. It is a cycloalkane derivative, characterized by a seven-membered ring with a carboxylic acid functional group and a methyl substituent at the first carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
1-Methylcycloheptane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Cycloheptane Derivatives: One common method involves the oxidation of 1-methylcycloheptanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Grignard Reaction: Another method involves the reaction of cycloheptanone with methylmagnesium bromide (a Grignard reagent) followed by oxidation of the resulting alcohol.
Industrial Production: Industrially, the compound can be produced through the catalytic hydrogenation of 1-methylcycloheptene followed by oxidation.
Analyse Chemischer Reaktionen
1-Methylcycloheptane-1-carboxylic acid undergoes various chemical reactions:
Wissenschaftliche Forschungsanwendungen
1-Methylcycloheptane-1-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-methylcycloheptane-1-carboxylic acid involves its interaction with molecular targets such as dopamine receptors. The compound binds to these receptors, modulating the uptake and release of dopamine in the synapse, which can influence neurological functions . This interaction is crucial for its potential antipsychotic effects.
Vergleich Mit ähnlichen Verbindungen
1-Methylcycloheptane-1-carboxylic acid can be compared with other cycloalkane carboxylic acids:
Cyclohexane-1-carboxylic acid: This compound has a six-membered ring and exhibits different chemical reactivity due to the ring size.
Cyclopentane-1-carboxylic acid: With a five-membered ring, this compound also shows distinct properties compared to this compound.
Cyclooctane-1-carboxylic acid: This eight-membered ring compound has unique steric and electronic effects that differentiate it from this compound.
Eigenschaften
IUPAC Name |
1-methylcycloheptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(8(10)11)6-4-2-3-5-7-9/h2-7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULLOFXXKJRCMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35664-93-8 | |
| Record name | 1-methylcycloheptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[(2Z)-2-({4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2940528.png)
![6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[12.11.0.03,12.04,9.017,25.019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one](/img/structure/B2940529.png)
![N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940530.png)
![3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2940531.png)

![2-[(5-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2940537.png)

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940539.png)

![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2940543.png)

![1-benzyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2940545.png)
